molecular formula C16H14F3N5O B10997813 (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10997813
M. Wt: 349.31 g/mol
InChI Key: PEVQCMDELAZSGK-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole ring fused with a triazolopyrazine moiety, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazolopyrazine precursors. The key steps in the synthesis may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.

    Formation of the Triazolopyrazine Ring: This involves cyclization reactions using appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethyl group and other substituents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazolo-pyrazines exhibit significant anticancer properties. The incorporation of trifluoromethyl groups enhances potency against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth .
    • A case study demonstrated that a similar compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Research indicates that triazolo derivatives can disrupt bacterial cell wall synthesis, making them effective against resistant strains of bacteria .
    • A notable case involved the testing of a related compound against Staphylococcus aureus, where it demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics.
  • Neurological Applications :
    • Compounds featuring indole structures are often explored for their neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .
    • A study highlighted the neuroprotective effects observed in animal models of Parkinson's disease, where administration of the compound led to reduced neuronal death and improved motor function.

Pharmacological Insights

  • Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve multiple pathways, including inhibition of specific kinases and modulation of receptor activity.
  • Bioavailability and Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that modifications to the indole and triazolo structures can significantly enhance bioavailability and reduce metabolic degradation .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to efficient charge transport characteristics .
    • A recent study evaluated the performance of devices incorporating this compound, achieving high efficiency due to its favorable energy levels and charge mobility.
  • Polymer Composites :
    • Incorporating this compound into polymer matrices has shown to improve thermal stability and mechanical properties. Research indicates that composites exhibit enhanced resistance to thermal degradation compared to standard polymers .
    • Case studies have demonstrated applications in coatings and packaging materials where durability and resistance to environmental factors are critical.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Triazolopyrazine Derivatives: Compounds with similar triazolopyrazine structures.

    Trifluoromethyl Substituted Compounds: Compounds with similar trifluoromethyl groups.

Uniqueness

The uniqueness of (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of these structural features, which may confer unique chemical and biological properties not found in other compounds.

Biological Activity

The compound (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of an indole moiety linked to a triazolo-pyrazine structure. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of indole and triazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds possess IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The most potent derivatives showed IC50 values as low as 1.9 µg/mL compared to doxorubicin's IC50 of 3.23 µg/mL .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoxaline derivatives have shown efficacy against a range of fungal and bacterial pathogens. In vitro studies suggest that compounds with similar structural features can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, indicating a promising scope for further investigation in this area .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, some studies have suggested that triazole derivatives can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Values
Indole DerivativeAnticancer (HCT-116)1.9 µg/mL
Quinoxaline DerivativeAntimicrobial (S. aureus)Not specified
Triazole DerivativeTopoisomerase InhibitionNot specified

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that many indole derivatives exhibit low toxicity in mammalian cells; however, comprehensive toxicity studies are essential to evaluate the safety for potential therapeutic use .

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

IUPAC Name

(1-methylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C16H14F3N5O/c1-22-5-4-10-2-3-11(8-12(10)22)14(25)23-6-7-24-13(9-23)20-21-15(24)16(17,18)19/h2-5,8H,6-7,9H2,1H3

InChI Key

PEVQCMDELAZSGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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